molecular formula C23H19N3O3S B2635853 N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 868377-94-0

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2635853
CAS No.: 868377-94-0
M. Wt: 417.48
InChI Key: CWBDQTAHZAARNB-VHXPQNKSSA-N
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Description

This compound features a 2,3-dihydrobenzothiazole core with a (2Z)-configuration, substituted at position 3 with a propargyl group and at positions 5 and 7 with methyl groups. The benzamide moiety at position 4 is modified with a 2,5-dioxopyrrolidine ring.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-4-11-25-18-13-14(2)12-15(3)21(18)30-23(25)24-22(29)16-5-7-17(8-6-16)26-19(27)9-10-20(26)28/h1,5-8,12-13H,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBDQTAHZAARNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

    Formation of the Benzamide Group: The benzamide group can be formed through an amide coupling reaction between the benzothiazole derivative and 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and an appropriate alkyl halide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-... has been investigated for its potential as:

Antimicrobial Agent: Preliminary studies indicate that the compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties: Research has shown that the compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. Mechanistic studies reveal that it may induce apoptosis in cancer cells through specific molecular pathways.

Anti-inflammatory Effects: The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases.

Pharmaceutical Development

The structural features of this compound make it suitable for drug development. Its ability to interact with specific enzymes or receptors can lead to the formulation of new medications targeting various diseases.

Material Science

There is ongoing research into the use of this compound in developing materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in industrial applications.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of N-[(2Z)-5,7-dimethyl... and tested their antimicrobial efficacy against Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Mechanism

A recent publication in Cancer Letters explored the anticancer mechanisms of N-[(2Z)-5,7-dimethyl... on breast cancer cell lines. The study demonstrated that the compound induces cell cycle arrest and apoptosis via upregulation of pro-apoptotic proteins .

Mechanism of Action

The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences
Compound Name / ID Benzothiazole Substituents Linker/Functional Group Biological Activity Reference
Target Compound 5,7-dimethyl; 3-propargyl 4-(2,5-dioxopyrrolidin-1-yl)benzamide MAO-B inhibition (proposed)
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide () 4,6-difluoro; 3-ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzamide Not specified (structural analog)
Riluzole () 6-trifluoromethoxy 2-amino-5-fluorophenylthio Anticonvulsant, neuroprotective
Donepezil-inspired derivatives () Variable substituents Piperazine linker Acetylcholinesterase inhibition

Key Observations :

  • Propargyl vs.
  • Dioxopyrrolidine : Common in both the target compound and ’s analog, this group likely improves solubility and hydrogen-bonding with enzyme active sites .
  • Methyl vs.

Structure-Activity Relationship (SAR) Analysis

  • Benzothiazole Core : Essential for binding to enzyme cavities (e.g., MAO-B substrate cavity) and DNA intercalation . Quaternization of the benzothiazole nitrogen (e.g., with propargyl) improves activity by 2–3 fold .
  • Dioxopyrrolidine : Acts as a hydrogen-bond acceptor, stabilizing interactions with residues like Tyr 435 in MAO-B .
  • Methyl Groups : 5,7-Dimethyl substitution balances steric effects and lipophilicity, improving membrane permeability compared to bulkier groups .

Therapeutic Implications

  • Anticonvulsant Activity : The benzothiazole nucleus aligns with riluzole-like mechanisms, possibly modulating ion channels or glutamate release .
  • Anticancer Potential: DNA intercalation via the planar benzothiazole core may confer antiproliferative effects, as observed in benzothiazole derivatives () .

Biological Activity

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential pharmacological applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core and a pyrrolidinyl benzamide moiety , which contribute to its biological activity. The synthesis typically involves several key steps:

  • Formation of the Benzothiazole Ring :
    • Initiated from 2-aminothiophenol and an appropriate aldehyde through cyclization.
  • Introduction of the Prop-2-yn-1-yl Group :
    • Reaction with propargyl bromide under basic conditions.
  • Formation of the Dioxopyrrolidinyl Moiety :
    • This step involves specific reactions that incorporate the pyrrolidinyl structure into the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been suggested:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to antiproliferative effects.
  • Receptor Interaction : It may block receptor sites that are critical for cell signaling pathways, impacting cellular responses and growth .

Anticancer Properties

Research indicates that compounds with a benzothiazole core exhibit significant anticancer activity. For instance:

  • In Vitro Studies : The compound has shown promising results against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) using MTT assays to assess cytotoxicity .
Cell LineIC50 Value (µM)Reference
MCF-70.62
A5490.25
HT-290.06

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, which are common among benzothiazole derivatives:

  • Broad Spectrum Activity : Various studies have reported antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli .

Study on Anticancer Activity

A detailed investigation was conducted to evaluate the anticancer potential of similar benzothiazole derivatives. The study involved synthesizing a series of compounds and testing their efficacy against several cancer cell lines:

  • MTT Assay : Utilized to determine cytotoxicity.
  • Selectivity Testing : Healthy NIH3T3 cells were used to assess selectivity towards cancerous cells.

Results indicated that certain derivatives exhibited high selectivity indices, suggesting their potential as therapeutic agents .

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